4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(2-phenylpropyl)butanamide
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Overview
Description
4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-(2-PHENYLPROPYL)BUTANAMIDE is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-(2-PHENYLPROPYL)BUTANAMIDE typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, followed by annulation of the triazole ring on the pyrazine scaffold . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-(2-PHENYLPROPYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death. It targets specific molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy . Molecular docking studies have shown that it binds effectively to the DNA active site, inhibiting the function of key enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of 4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-(2-PHENYLPROPYL)BUTANAMIDE lies in its specific structural features that enhance its biological activity and its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C24H24ClN5O2 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C24H24ClN5O2/c1-17(18-6-3-2-4-7-18)16-26-22(31)9-5-8-21-27-28-23-24(32)29(14-15-30(21)23)20-12-10-19(25)11-13-20/h2-4,6-7,10-15,17H,5,8-9,16H2,1H3,(H,26,31) |
InChI Key |
XCCZITFHRSNQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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